1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol is a chemical compound notable for its potential applications in medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen heterocycle, and a piperidine ring, another nitrogen-containing six-membered ring. The presence of the sulfonyl group enhances its biological activity, making it a subject of interest in drug discovery and development.
The compound can be synthesized through various methods that involve the functionalization of pyrrolidine and piperidine derivatives. It is often explored for its pharmacological properties, particularly in the context of developing new therapeutic agents.
1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol can be classified under several categories:
The synthesis of 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol can be achieved through several synthetic strategies, including:
The technical details of these methods often include specific reaction conditions such as temperature, solvent choice, and reaction time, which are critical for optimizing yield and purity.
1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol has a molecular formula of and features a sulfonyl group attached to a pyrrolidine ring linked to a piperidin-3-ol structure. The structural representation highlights the spatial arrangement of atoms, which is crucial for understanding its reactivity and biological interactions.
Key structural data includes:
The compound can participate in various chemical reactions typical of sulfonamides and nitrogen heterocycles:
Understanding the kinetics and mechanisms behind these reactions is crucial for optimizing synthetic routes and predicting biological activity.
The mechanism of action for 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol involves interactions at the molecular level with biological targets:
Quantitative data regarding binding affinities and inhibition constants are essential for evaluating its potential therapeutic efficacy.
1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol exhibits several physical properties:
Important chemical properties include:
1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol has potential applications in various scientific fields:
The ongoing research into this compound reflects its versatility as a scaffold for novel drug development, highlighting its importance within pharmaceutical sciences .
The systematic IUPAC name 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol precisely defines this hybrid heterocyclic compound, comprising three core elements:
Alternative designations include 3-piperidinol, 1-(1-pyrrolidinylsulfonyl) and registry numbers CAS 1307239-56-0 (for the parent scaffold) and CAS 214210-14-7 (for bromophenyl variants) [6] . The SMILES notation O=S(=O)(N1CCCC1)N2CCC(O)CC2
encodes its atomic connectivity and stereochemical features, while the molecular formula C₉H₁₈N₂O₃S (MW 234.32 g/mol) confirms elemental composition [6] .
Table 1: Key Physicochemical Parameters of 1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol
Parameter | Value | Significance |
---|---|---|
LogPo/w | 0.89 | Moderate lipophilicity; balances membrane penetration and aqueous solubility |
PSA (Ų) | 76.34 | High polar surface area; influences blood-brain barrier permeability |
H-bond donors | 1 | Contributed by piperidin-3-ol group; enables target interactions |
H-bond acceptors | 5 | From sulfonyl S=O, piperidine N, pyrrolidine N, and OH; enhances solubility |
SASA (Ų) | 492.7 | Total solvent-accessible surface area; correlates with binding cavity matching |
CI_LogS | -2.1 | Moderate intrinsic solubility |
Compared to its parent heterocycles, the hybrid exhibits a 15–20% higher PSA than pyrrolidine (PSA 16.46 Ų) and a 3.5-fold increase in H-bond acceptor capacity versus piperidine alone [3]. These properties stem from the sulfonyl group’s electron-withdrawing nature and the hydroxyl group’s polarity, making it suitable for CNS-targeted therapeutics where moderate BBB permeability is advantageous [3] [8].
The rational design of sulfonamide-linked piperidine-pyrrolidine hybrids emerged in the early 2000s, driven by three key developments in heterocyclic chemistry:
Initial routes relied on classical sulfonylation: Piperidin-3-ol reacts with pyrrolidine-1-sulfonyl chloride under Schotten-Baumann conditions, using aqueous NaOH/dichloromethane biphasic systems (45–65% yields) [1] [4]. Limitations included epimerization at C3 and sulfonyl chloride hydrolysis.
Modern innovations resolved these issues:
Table 2: Evolution of Synthetic Approaches for Sulfonylated Hybrids
Era | Method | Yield (%) | Reaction Time | Key Innovation |
---|---|---|---|---|
2000–2010 | Biphasic Schotten-Baumann | 45–65 | 8–12 h | Basic aqueous/organic interface |
2010–2015 | Microwave-assisted | 82–90 | 20–30 min | Energy-efficient, racemization suppression |
2015–2020 | Solid-phase sulfonylation | 78–85 | 1–2 h | Simplified purification |
2020–Present | Asymmetric hydrogenation | 90–98 | 3–5 h | Enantiocontrol (up to 98% ee) |
Sulfonylated piperidine-pyrrolidine hybrids demonstrated versatile bioactivities, with the sulfonyl linker and C3-hydroxyl group as key pharmacophoric elements:
Table 3: Therapeutic Applications of Key Hybrid Derivatives
Therapeutic Area | Notable Derivative | Biological Target | Potency | Structural Requirement |
---|---|---|---|---|
Neurodegeneration | 1-((4-Methoxyphenyl)sulfonyl) derivative | σ-1 Receptor | IC₅₀ = 12 nM | C3-OH, unsubstituted pyrrolidine |
Oncology | Naphthalen-2-ylsulfonyl hybrid | HSP70 ATPase domain | Kd = 3.2 μM | Free 3-OH, planar aryl group |
Antibacterials | 1-((3-Bromophenyl)sulfonyl)pyrrolidine | Bacterial membrane integrity | MIC = 2.5 μg/mL | Halogen at meta-position, sulfonyl linker |
Antivirals | Quinoline-piperidine ether-sulfonamide | Influenza hemagglutinin | EC₅₀ = 7.7 μM | Bicyclic heteroaromatic, ether linkage |
The first patent (WO2007015162A1) claimed piperidinoyl-pyrrolidine sulfonamides for obesity and sexual dysfunction (2007), highlighting MC4R agonism [1]. Subsequent filings (AU2001273942B2, US6444829B1) expanded claims to neurodegenerative and antimicrobial uses [2] [4]. As of 2025, three derivatives are in preclinical development:
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: